molecular formula C8H12N2OS B8589732 1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one

1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one

Cat. No. B8589732
M. Wt: 184.26 g/mol
InChI Key: HUYNGJGYJOAURE-UHFFFAOYSA-N
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Patent
US07427627B2

Procedure details

A mixture of 1-(4-methyl-2-methylamino-thiazol-5-yl)-ethanone (0.40 g, 2.4 mmol) in THF (2 mL) was treated with NaH (0.113 g, 4.7 mmol). After heating at 40° C. for 0.5 h MeI (0.35 g, 2.4 mmol) was added. Heating was continued for a further 2 h. After cooling, the solution was diluted with EtOAc, washed with brine, and dried over MgSO4. The solvent was evaporated to afford 1-(2-dimethylamino-4-methyl-thiazol-5-yl)-ethanone as a yellow solid. 1H-NMR (CDCl3) δ: 2.36 (s, 3H, CH3), 2.51 (s, 3H, CH3), 3.10 (s, 6H, CH3).
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.113 g
Type
reactant
Reaction Step Two
Name
Quantity
0.35 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]([NH:10][CH3:11])[S:5][C:6]=1[C:7](=[O:9])[CH3:8].[H-].[Na+].[CH3:14]I>C1COCC1.CCOC(C)=O>[CH3:11][N:10]([CH3:14])[C:4]1[S:5][C:6]([C:7](=[O:9])[CH3:8])=[C:2]([CH3:1])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
CC=1N=C(SC1C(C)=O)NC
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.113 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.35 g
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN(C=1SC(=C(N1)C)C(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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